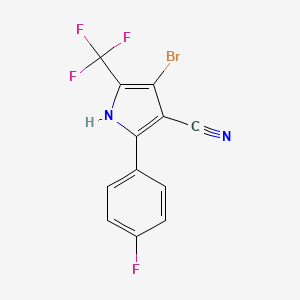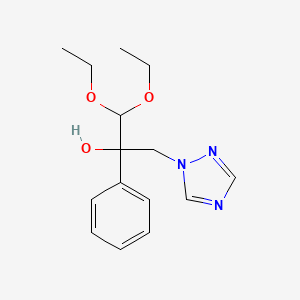![molecular formula C20H14F4N2O2 B8046351 (3E)-3-[1-(2,4-difluoroanilino)ethylidene]-1-(2,4-difluorophenyl)-6-methylpyridine-2,4-dione](/img/structure/B8046351.png)
(3E)-3-[1-(2,4-difluoroanilino)ethylidene]-1-(2,4-difluorophenyl)-6-methylpyridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-[1-(2,4-difluoroanilino)ethylidene]-1-(2,4-difluorophenyl)-6-methylpyridine-2,4-dione is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of (3E)-3-[1-(2,4-difluoroanilino)ethylidene]-1-(2,4-difluorophenyl)-6-methylpyridine-2,4-dione would likely involve large-scale synthesis techniques that ensure high yield and purity. Common methods include continuous flow reactors and batch processing, which allow for precise control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-[1-(2,4-difluoroanilino)ethylidene]-1-(2,4-difluorophenyl)-6-methylpyridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3E)-3-[1-(2,4-difluoroanilino)ethylidene]-1-(2,4-difluorophenyl)-6-methylpyridine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
(3E)-3-[1-(2,4-difluoroanilino)ethylidene]-1-(2,4-difluorophenyl)-6-methylpyridine-2,4-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties.
Salicylsalicylic acid (CID 5161): Used in the treatment of various inflammatory conditions.
Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Eigenschaften
IUPAC Name |
(3E)-3-[1-(2,4-difluoroanilino)ethylidene]-1-(2,4-difluorophenyl)-6-methylpyridine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c1-10-7-18(27)19(11(2)25-16-5-3-12(21)8-14(16)23)20(28)26(10)17-6-4-13(22)9-15(17)24/h3-9,25H,1-2H3/b19-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAYQIXBKNNVIL-YBFXNURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C)NC2=C(C=C(C=C2)F)F)C(=O)N1C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)/C(=C(/C)\NC2=C(C=C(C=C2)F)F)/C(=O)N1C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Pyridin-3-yl-2,3-dihydrofuro[3,2-g]chromen-7-one;sulfuric acid](/img/structure/B8046277.png)
![[(E)-[1-amino-2-(4-chlorophenyl)-2-hydroxyethylidene]amino] N-methylcarbamate](/img/structure/B8046283.png)
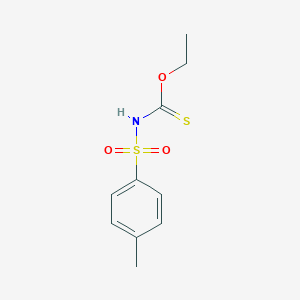
![4-[5,5-Bis(hydroxymethyl)-1,3-dioxan-2-yl]-2,6-ditert-butylphenol](/img/structure/B8046292.png)
![16-Oxido-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoxalin-5-ium 5-oxide](/img/structure/B8046299.png)
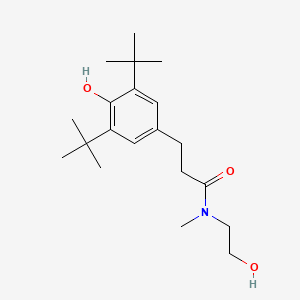
![2-[2-(1,4-Dioxaspiro[4.5]decan-3-ylmethylamino)ethoxy]ethanol](/img/structure/B8046311.png)
![Ethyl 7-chloro-6-fluoro-1-[formyl(methyl)amino]-8-nitro-4-oxoquinoline-3-carboxylate](/img/structure/B8046330.png)
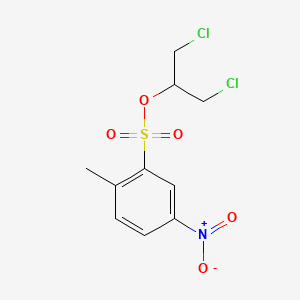
![N-[4-[(6-amino-2-methyl-4-oxoquinazolin-3-yl)sulfamoyl]phenyl]acetamide](/img/structure/B8046360.png)
![N'-[(2,6-dichlorophenoxy)methyl]pyridine-2-carboximidamide](/img/structure/B8046362.png)
